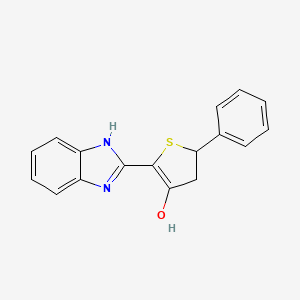
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is a complex organic compound that combines the structural features of thiophene, benzimidazole, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the introduction of the thiophene and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用机制
The mechanism of action of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Benzimidazole: A simpler compound with the benzimidazole ring but lacking the thiophene and phenyl groups.
Phenylthiophene: A compound combining thiophene and phenyl groups without the benzimidazole ring.
Uniqueness
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is unique due to its combination of three distinct structural motifs: thiophene, benzimidazole, and phenyl groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.
属性
CAS 编号 |
189367-96-2 |
|---|---|
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC 名称 |
5-(1H-benzimidazol-2-yl)-2-phenyl-2,3-dihydrothiophen-4-ol |
InChI |
InChI=1S/C17H14N2OS/c20-14-10-15(11-6-2-1-3-7-11)21-16(14)17-18-12-8-4-5-9-13(12)19-17/h1-9,15,20H,10H2,(H,18,19) |
InChI 键 |
PUNXYMGLSWVKOR-UHFFFAOYSA-N |
规范 SMILES |
C1C(SC(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
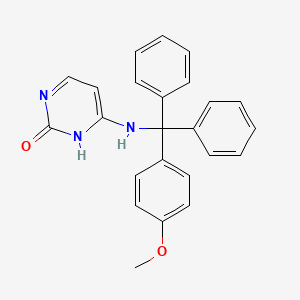
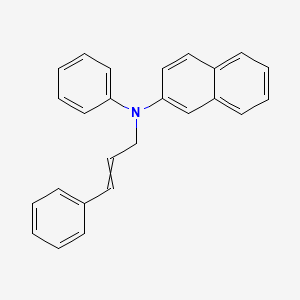
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)

![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
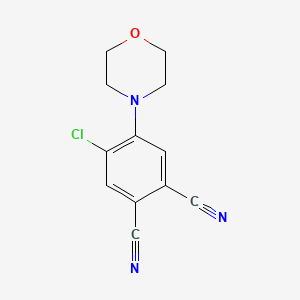
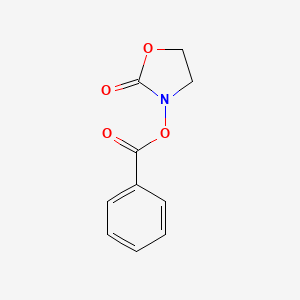
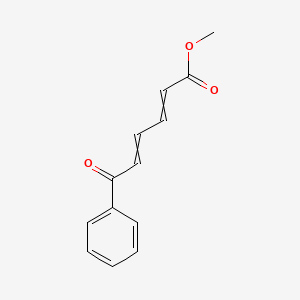
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
